molecular formula C10H13Cl2NO2 B1453999 3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172940-80-5

3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1453999
CAS RN: 1172940-80-5
M. Wt: 250.12 g/mol
InChI Key: RHFXDKTYJSDZGI-UHFFFAOYSA-N
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Description

“3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2•HCl . It has a molecular weight of 250.12 . This compound is typically in a solid state and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is represented by the InChI code: 1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

“3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 250.12 and a molecular formula of C10H12ClNO2•HCl .

Scientific Research Applications

Biochemistry

In biochemistry, this compound is utilized for studying enzyme-catalyzed reactions where it may act as an inhibitor or substrate analog. It can help in understanding the structure-activity relationship (SAR) of enzymes that interact with phenylpropanoic acid derivatives .

Pharmacology

Pharmacologically, it could be explored as a precursor in the synthesis of potential therapeutic agents. Its structure suggests it could be modified to enhance binding affinity to certain receptors or enzymes involved in disease pathways .

Organic Chemistry

Organic chemists might employ 3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride as a building block for synthesizing more complex molecules. Its chlorophenyl group, in particular, offers a reactive site for further functionalization .

Analytical Chemistry

Analytical chemists could use this compound as a standard or reference material in chromatography or spectrometry to calibrate instruments or to develop new analytical methods for detecting similar structures in complex mixtures .

Medicinal Chemistry

In medicinal chemistry, this compound’s role could be significant in lead optimization. It may serve as a lead compound for the development of new drugs, especially in the context of diseases where phenylpropanoic acid derivatives show activity .

Chemical Engineering

From a chemical engineering perspective, 3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride could be crucial in process development. Its properties, such as solubility and reactivity, would need to be understood in the context of scaling up production for industrial purposes .

Safety and Hazards

The safety information for “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

As for future directions, “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is currently used for research purposes . Further studies could potentially explore its mechanism of action and potential applications in various fields.

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFXDKTYJSDZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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